molecular formula C14H12O4S B081666 2-(Benzylsulfonyl)benzoic acid CAS No. 13536-21-5

2-(Benzylsulfonyl)benzoic acid

Cat. No. B081666
CAS RN: 13536-21-5
M. Wt: 276.31 g/mol
InChI Key: GMVRFXQEJYYRMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Benzylsulfonyl)benzoic acid involves several chemical reactions, including condensation, nitration, and oxygenation processes. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde results in the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, demonstrating the complexity and versatility of synthesis routes for such compounds (Asegbeloyin et al., 2019). Furthermore, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene via nitration and oxygenation showcases the potential for high yields and purity in the production of sulfonyl benzoic acid derivatives (Peng Jia-bin, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(phenylsulfonyl)phthalazin-1(2H)-one, reveals intricate crystal structures with intermolecular hydrogen bonds and pi-pi interactions, highlighting the significant role of non-covalent interactions in stabilizing these structures (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Compounds like 2-(Benzylsulfonyl)benzoic acid undergo various chemical reactions, including sulfonylation and functionalization of benzoic acid derivatives. Copper-mediated direct ortho C-H bond sulfonylation and Pd(II)-catalyzed meta-C–H functionalizations represent advanced techniques for modifying the chemical structure and enhancing the properties of these compounds (Liu et al., 2015; Li et al., 2016).

Physical Properties Analysis

The physical properties of 2-(Benzylsulfonyl)benzoic acid derivatives, such as crystal structures and thermal behavior, are crucial for understanding their stability and reactivity. Studies have provided insights into the solvatochromism, fluorescence spectra, and thermal analysis, indicating these compounds' potential as photochromic and heatproof materials (熊静 et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are pivotal for the application of 2-(Benzylsulfonyl)benzoic acid derivatives. For example, the ability of these compounds to bind DNA suggests their potential in biomedical applications, highlighting the importance of understanding their chemical behavior (Nataraj Chitrapriya et al., 2011).

Scientific Research Applications

Materials Research and Pharmaceutical Applications

  • Scientific Field: Materials Science and Pharmaceutical Research .
  • Summary of Application: Benzoic acid (BA) derivatives are extensively used in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
  • Methods of Application: Raman spectroscopic studies and density functional theory (DFT) calculations are used to study the high pressure behavior of the –OH and –COOH substituted BA derivatives . The influence of weak, non-bonded interactions in BA derivatives is studied .
  • Results or Outcomes: The results show that the introduction of another functional group and its position systematically influence the physical and chemical properties in the substituted BA systems .

Corrosion Inhibitors

  • Scientific Field: Materials Science and Corrosion Engineering .
  • Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The inhibition efficiency of these inhibitors is evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results or Outcomes: The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Antifungal Agents

  • Scientific Field: Pharmaceutical Research and Mycology .
  • Summary of Application: Derivatives of 2-(benzylsulfonyl)benzothiazole, which is similar to 2-(Benzylsulfonyl)benzoic acid, have been synthesized and tested for their antifungal activity . These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .
  • Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .
  • Results or Outcomes: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

Food and Cosmetic Preservatives

  • Scientific Field: Food Science and Cosmetology .
  • Summary of Application: Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products .
  • Methods of Application: These compounds are added to products during the manufacturing process to prevent the growth of bacteria and fungi .
  • Results or Outcomes: The use of these preservatives helps to extend the shelf life of products and ensure their safety for use .

Antifungal Agrochemicals

  • Scientific Field: Agricultural Chemistry and Mycology .
  • Summary of Application: Derivatives of 2-(benzylsulfonyl)benzothiazole, which is similar to 2-(Benzylsulfonyl)benzoic acid, have been synthesized and tested for their antifungal activity . These compounds were prepared by an environmentally friendly method, using water as reaction medium .
  • Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .
  • Results or Outcomes: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

Antibacterial and Antifungal Preservatives

  • Scientific Field: Food Science and Cosmetology .
  • Summary of Application: Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products .
  • Methods of Application: These compounds are added to products during the manufacturing process to prevent the growth of bacteria and fungi .
  • Results or Outcomes: The use of these preservatives helps to extend the shelf life of products and ensure their safety for use .

Safety And Hazards

The safety data sheet for 2-(Benzylsulfonyl)benzoic acid suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

2-benzylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVRFXQEJYYRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340088
Record name 2-(Benzylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)benzoic acid

CAS RN

13536-21-5
Record name 2-(Benzylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Rotondi - 2020 - iris.uniroma1.it
This Thesis is focused on the development of novel inhibitors targeting the tumour-related carbonic anhydrase isoforms and on the development of small molecule ligands targeting the …
Number of citations: 2 iris.uniroma1.it
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2008 - Springer
The Thorpe-Ziegler intramolecular cyclization of 2-RCH 2 S-, 2-RCH 2 S(O)-, and 2-RCH 2 SO 2 -substituted nicotinic acid esters and nitriles (R is alkyl, aryl, and 2-thienyl) upon the …
Number of citations: 3 link.springer.com
A Petreni, SM Osman, FA Alasmary… - European Journal of …, 2021 - Elsevier
The first structural analysis comparing the binding mode to the target carbonic anhydrases (CAs, EC 4.2.1.1) of two opposite classes of modulators is presented here: coumarin …
Number of citations: 16 www.sciencedirect.com
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
… [40] have expressed that 2- benzylsulfonyl benzoic acid forms have inhibited by binding completely different mode from any other CAs inhibitors. Our molecular docking results were …
Number of citations: 15 link.springer.com
CT Supuran - The Carbonic Anhydrases: Current and Emerging …, 2021 - Springer
Inhibition of human (h) CAs has pharmacologic applications in the many medical fields. New classes of CA inhibitors CA inhibitor (CAI) (CAIs) were described in the last decade with …
Number of citations: 1 link.springer.com
CT Supuran - Journal of Enzyme Inhibition and Medicinal …, 2020 - Taylor & Francis
… Only one example of such a derivative is known at the moment (2-benzylsulfonyl-benzoic acid), which binds in an adjacent hydrophobic pocket to the entrance to the active site cavity, …
Number of citations: 51 www.tandfonline.com
CT Supuran - Journal of enzyme inhibition and medicinal chemistry, 2016 - Taylor & Francis
Six genetic families of the enzyme carbonic anhydrase (CA, EC 4.2.1.1) were described to date. Inhibition of CAs has pharmacologic applications in the field of antiglaucoma, …
Number of citations: 680 www.tandfonline.com
A Nocentini, CT Supuran - Carbonic Anhydrases, 2019 - Elsevier
Carbonic anhydrases (CAs, EC 4.2.1.1) catalyze the interconversion between CO 2 and bicarbonate as well as other hydrolytic reactions. Seven genetic families of CAs have been …
Number of citations: 32 www.sciencedirect.com
M Bozdag, F Carta, A Angeli, SM Osman… - Bioorganic …, 2018 - Elsevier
A series of N′-phenyl-N-hydroxyureas has been prepared by reacting hydroxylamine with aromatic isocyanates. These compounds were investigated as inhibitors of human carbonic …
Number of citations: 10 www.sciencedirect.com
M Ghiasi, S Gholami - Computational and Theoretical Chemistry, 2020 - Elsevier
Spermine and spermidine polyamines are investigated as a new class inhibitors of different carbonic anhydrase (CA) isoforms using DFT calculations. Our results indicate these two …
Number of citations: 12 www.sciencedirect.com

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